Regaloside D: A Comprehensive Technical Guide to its Discovery, Natural Sources, and Biological Activities
Regaloside D: A Comprehensive Technical Guide to its Discovery, Natural Sources, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Regaloside D, a phenylpropanoid glycoside, has been identified as a constituent of various plant species, primarily within the Lilium genus. This technical guide provides a detailed overview of the discovery, natural sources, and physicochemical properties of Regaloside D. It includes a thorough compilation of experimental protocols for its isolation and characterization, alongside a summary of its known biological activities. Furthermore, this guide explores the potential mechanism of action of Regaloside D through the lens of related phenylpropanoid glycosides, suggesting its involvement in key cellular signaling pathways. All quantitative data is presented in structured tables for ease of reference, and logical relationships are visualized using Graphviz diagrams to facilitate a deeper understanding of this natural product.
Discovery and Structure Elucidation
Regaloside D, chemically identified as (2S)-1-O-p-coumaroyl-2-O-β-D-glucopyranosylglycerol, was first reported as a constituent of Lilium longiflorum (Easter lily) bulbs. Subsequent studies have further solidified its presence in various Lilium species. The structure of Regaloside D was elucidated through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which confirmed its molecular formula as C18H24O10 and a molecular weight of 400.38 g/mol .
Physicochemical Properties
A summary of the known physicochemical properties of Regaloside D is presented in Table 1. This data is essential for its extraction, purification, and characterization, as well as for its potential formulation in drug development.
Table 1: Physicochemical Properties of Regaloside D
| Property | Value | Reference |
| Molecular Formula | C18H24O10 | [1][2] |
| Molecular Weight | 400.38 g/mol | [1][2] |
| CAS Number | 120601-66-3 | [1] |
| Appearance | Amorphous powder | |
| Solubility | Soluble in methanol, ethanol, DMSO, pyridine | |
| UV λmax (MeOH) | Not explicitly reported for pure compound | |
| Optical Rotation | Not explicitly reported for pure compound |
Natural Sources
Regaloside D has been predominantly isolated from plants of the Lilium genus. Table 2 provides a list of known natural sources of Regaloside D and related phenylpropanoid glycosides. The concentration of these compounds can vary depending on the plant part, developmental stage, and environmental conditions.
Table 2: Natural Sources of Regaloside D and Related Phenylpropanoid Glycosides
| Plant Species | Plant Part | Compound(s) Identified | Reference |
| Lilium longiflorum (Easter Lily) | Bulbs | Regaloside D, Regaloside B | [2] |
| Lilium brownii var. viridulum | Rhizomes | Regaloside D | [3] |
| Lilium pardalinum | Bulbs | Regaloside A | [4] |
| Lilium auratum | Bulbs | Regaloside A, Regaloside H | [4][5] |
| Lilium pensylvanicum | Not specified | Regaloside H | [5] |
| Lilium mackliniae | Not specified | Regaloside H | [5] |
Experimental Protocols
Isolation and Purification of Regaloside D from Lilium longiflorum
The following protocol is based on the methodology described by Kim BR, et al. (2020)[2].
Experimental Workflow for Regaloside D Isolation
Caption: Workflow for the isolation of Regaloside D.
Methodology:
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Extraction: Dried and powdered scaly bulbs of Lilium longiflorum are extracted with 80% methanol at room temperature. The extract is then filtered and concentrated under reduced pressure.
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Fractionation: The concentrated methanol extract is suspended in water and partitioned with ethyl acetate. The ethyl acetate layer, containing compounds of medium polarity like Regaloside D, is collected and concentrated.
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Purification by Centrifugal Partition Chromatography (CPC):
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Solvent System: A two-phase solvent system of chloroform/methanol/isopropanol/water (5:2:2:4, v/v/v/v) is used.
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Operation: The CPC instrument is operated in the ascending mode (the lower aqueous phase is stationary, and the upper organic phase is the mobile phase).
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Sample Loading: The ethyl acetate fraction is dissolved in a mixture of the upper and lower phases and injected into the CPC column.
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Elution and Fraction Collection: The mobile phase is pumped through the column at a flow rate of 2.0 mL/min, and the effluent is monitored by UV detection at 320 nm. Fractions are collected based on the UV chromatogram.
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Isolation: Fractions containing Regaloside D are pooled and concentrated to yield the purified compound. From 200 mg of the ethyl acetate fraction, approximately 2.9 mg of Regaloside D with a purity of 75.8% was obtained[2].
Structural Characterization
The structure of the isolated compound is confirmed using the following spectroscopic methods:
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¹H-NMR and ¹³C-NMR Spectroscopy: To determine the proton and carbon framework of the molecule, including the stereochemistry of the glycosidic linkage and the glycerol moiety.
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Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.
Biological Activity and Potential Signaling Pathways
Known Biological Activities
The biological activity of Regaloside D has not been extensively studied. However, in a study by Kim BR, et al. (2020), it was found to have no inhibitory activity against dipeptidyl peptidase IV (DPP-IV) [2]. This is in contrast to other phenylpropanoids isolated from the same source, suggesting that the specific structure of Regaloside D is not conducive to DPP-IV inhibition.
Proposed Anti-Inflammatory Signaling Pathway
While direct studies on the signaling pathways modulated by Regaloside D are lacking, the broader class of phenylpropanoid glycosides has been reported to exhibit anti-inflammatory properties. A plausible mechanism of action involves the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways . These pathways are central to the inflammatory response.
Proposed Anti-inflammatory Mechanism of Phenylpropanoid Glycosides
Caption: Proposed anti-inflammatory signaling pathway.
Description of the Proposed Pathway:
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Initiation: An inflammatory stimulus, such as lipopolysaccharide (LPS), binds to Toll-like receptor 4 (TLR4) on the cell surface.
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Signal Transduction: This binding activates downstream signaling cascades, including the MAPK and NF-κB pathways.
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MAPK Pathway: The MAPK pathway involves a series of protein kinases (JNK, p38, ERK) that, upon activation, lead to the phosphorylation and activation of the transcription factor AP-1.
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NF-κB Pathway: The NF-κB pathway is activated by the IκB kinase (IKK) complex, which phosphorylates the inhibitory protein IκBα. This phosphorylation leads to the degradation of IκBα and the release of the NF-κB dimer (p65/p50).
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Nuclear Translocation and Gene Expression: The activated NF-κB dimer translocates to the nucleus, where it, along with AP-1, binds to the promoter regions of target genes, leading to the transcription of pro-inflammatory mediators such as TNF-α, IL-6, IL-1β, iNOS, and COX-2.
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Proposed Action of Regaloside D: Based on the known activities of related phenylpropanoid glycosides, it is proposed that Regaloside D may exert anti-inflammatory effects by inhibiting the activation of the MAPK and/or NF-κB pathways, thereby reducing the production of pro-inflammatory mediators.
Conclusion
Regaloside D is a naturally occurring phenylpropanoid glycoside with a well-defined structure and presence in several Lilium species. While its own biological activities are not yet extensively explored, its structural similarity to other bioactive phenylpropanoid glycosides suggests potential for anti-inflammatory and other pharmacological effects. The detailed experimental protocols provided in this guide will be valuable for researchers aiming to isolate and study this compound further. Future research should focus on a more comprehensive evaluation of the biological activities of Regaloside D and the elucidation of its specific molecular mechanisms of action, which could unveil its potential as a lead compound for drug development.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Pharmacological activities and mechanisms of natural phenylpropanoid glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Phenylpropanoid Glycerol Glucosides Attenuate Glucose Production in Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
